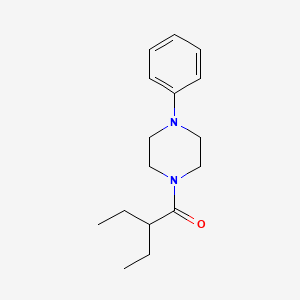
2-Ethyl-1-(4-phenylpiperazin-1-yl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-1-(4-phenylpiperazin-1-yl)butan-1-one is an organic compound with the molecular formula C16H24N2O. This compound features a piperazine ring substituted with a phenyl group and an ethyl group, making it a versatile molecule in various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-(4-phenylpiperazin-1-yl)butan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.
Substitution with Phenyl Group: The piperazine ring is then reacted with a phenyl halide (such as bromobenzene) under basic conditions to introduce the phenyl group.
Addition of the Butanone Chain: The final step involves the alkylation of the piperazine derivative with 2-ethylbutanone under acidic or basic conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Alcohols are the primary products.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
科学研究应用
2-Ethyl-1-(4-phenylpiperazin-1-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Ethyl-1-(4-phenylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
1-(4-Phenylpiperazin-1-yl)butan-1-one: Lacks the ethyl group, which may affect its pharmacological profile.
2-Ethyl-1-(4-methylpiperazin-1-yl)butan-1-one: Substitution with a methyl group instead of a phenyl group, altering its chemical properties.
2-Ethyl-1-(4-chloropiperazin-1-yl)butan-1-one: Chlorine substitution can significantly change its reactivity and biological activity.
Uniqueness
2-Ethyl-1-(4-phenylpiperazin-1-yl)butan-1-one is unique due to the combination of the ethyl and phenyl groups on the piperazine ring, which can enhance its binding affinity and specificity for certain biological targets. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C16H24N2O |
|---|---|
分子量 |
260.37 g/mol |
IUPAC 名称 |
2-ethyl-1-(4-phenylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C16H24N2O/c1-3-14(4-2)16(19)18-12-10-17(11-13-18)15-8-6-5-7-9-15/h5-9,14H,3-4,10-13H2,1-2H3 |
InChI 键 |
RUHLTCCPZBLOAQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=CC=CC=C2 |
溶解度 |
>39.1 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



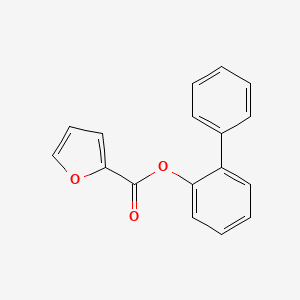
![2-{[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10978380.png)
methanone](/img/structure/B10978381.png)
![1-octyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B10978383.png)
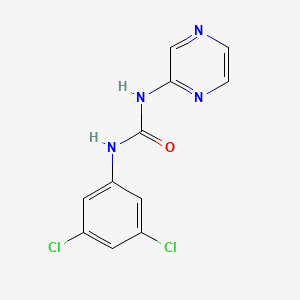

![2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B10978397.png)

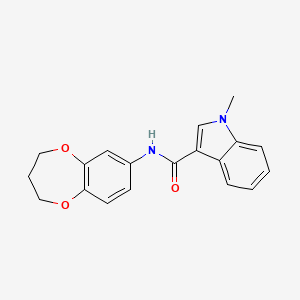
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B10978416.png)
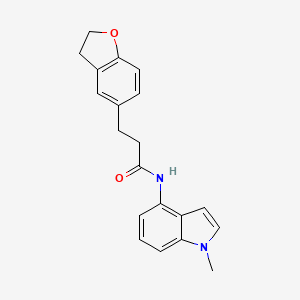
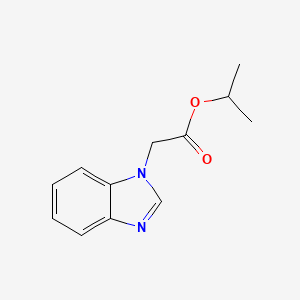
![N-[2-(3,4-dichlorophenyl)ethyl]methanesulfonamide](/img/structure/B10978435.png)
![N-(2,4-dimethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10978442.png)